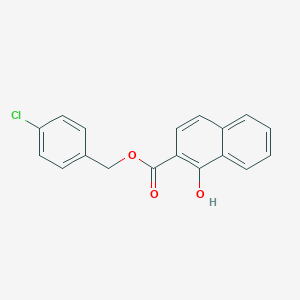

4-Chlorobenzyl 1-hydroxy-2-naphthoate

Description

4-Chlorobenzyl 1-hydroxy-2-naphthoate is a naphthoate derivative featuring a hydroxyl group at the 1-position and a 4-chlorobenzyl ester at the 2-position of the naphthalene ring. This structural configuration confers unique physicochemical and biological properties.

Properties

Molecular Formula |

C18H13ClO3 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl 1-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H13ClO3/c19-14-8-5-12(6-9-14)11-22-18(21)16-10-7-13-3-1-2-4-15(13)17(16)20/h1-10,20H,11H2 |

InChI Key |

DKPBANPOIZCUHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfamoyl Derivatives of 1-Hydroxy-2-Naphthoic Acid

Several sulfamoyl-substituted analogs, such as 3ab (4-cyanophenyl sulfamoyl) and 3l (N-phenylsulfamoyl), share the 1-hydroxy-2-naphthoic acid core but differ in substituent groups (Table 1). These modifications significantly alter biological activity and physicochemical properties:

- Synthesis Efficiency : Yields for sulfamoyl derivatives range from 64% (3j) to 80% (3l), indicating robust coupling reactions between 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid and amines/piperazines .

- Retention Time (tR): Derivatives like 3ab exhibit a tR of 5.5 min, reflecting moderate hydrophobicity due to the 4-cyanophenyl group .

Table 1. Comparison of Sulfamoyl Derivatives

| Compound ID | Substituent | Yield (%) | tR (min) | Key Functional Group Impact |

|---|---|---|---|---|

| 3j | 4-Phenylpiperazinyl | 64 | - | Enhanced solubility via piperazine |

| 3k | 4-Benzylpiperazinyl | 71 | - | Increased steric bulk |

| 3ab | 4-Cyanophenyl sulfamoyl | 69 | 5.5 | Electron-withdrawing cyano group |

| 3l | N-Phenylsulfamoyl | 80 | - | Planar aromatic sulfonamide |

Chlorobenzyl-Substituted Analogs

The 4-chlorobenzyl group is a critical pharmacophore in multiple bioactive compounds:

- Anti-HIV Activity : A coumarin derivative with a 4-chlorobenzyl group demonstrated 52% inhibition of HIV at 100 μM, outperforming other substituents (e.g., methoxy, nitro) .

- Herbicidal Activity: Compounds bearing 4-chlorobenzyl groups showed moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass), suggesting selectivity influenced by substituent lipophilicity .

Non-Hydroxylated Analogs: 4-Chlorobenzyl 1-Naphthoate

The absence of the hydroxyl group in 4-chlorobenzyl 1-naphthoate (CAS: 481002-45-3) increases hydrophobicity (molecular weight: 296.75 g/mol) compared to 4-chlorobenzyl 1-hydroxy-2-naphthoate. This structural difference likely reduces metabolic degradation, as hydroxylation is a common pathway for enzymatic oxidation .

Metabolic and Enzymatic Interactions

- Degradation Pathways : 1-Hydroxy-2-naphthoate is a key intermediate in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). The hydroxyl group facilitates cleavage by 1-hydroxy-2-naphthoate dioxygenase (HNDO), producing phthalaldehydate and phthalate .

- CYP2B6 Inhibition : The 4-chlorobenzyl moiety in compounds like 4-(4-chlorobenzyl)pyridine enhances CYP2B6 binding affinity, highlighting its role in modulating enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.